REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:16][C:17]#[N:18]>C(#N)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:16][C:17]#[N:18])[CH:5]=[N:4][CH:3]=1 |f:1.2.3|
|
Name
|
one
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.947 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)O
|
Name
|
cesium carbonate
|
Quantity
|
3.41 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with an Ar inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a 0.22 μm PTFE
|
Type
|
FILTRATION
|
Details
|
filter membrane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a stream of nitrogen
|
Type
|
WASH
|
Details
|
eluted with 500 mL ACN
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
was sublimed at 0.5 mm Hg in a 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)OCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 57.6% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |